2-Cyano-3-hydroxypyridine

Overview

Description

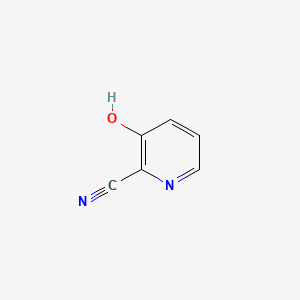

2-Cyano-3-hydroxypyridine is a heterocyclic compound that belongs to the pyridine family. It is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-hydroxypyridine typically involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides. This reaction is often catalyzed by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and carried out under reflux conditions in ethanol . Another method involves the nucleophilic substitution of 2-nucleofuge-containing substituted 3-cyanopyridines using classic sources of nucleophilic fluoride such as potassium fluoride (KF) and tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridone derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as fluoride ions (F-) or other halides.

Major Products: The major products formed from these reactions include various substituted pyridines, pyridones, and aminopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyano-3-hydroxypyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Cyano-3-hydroxypyridine involves its interaction with various molecular targets and pathways. As a hydrogen bond donor and acceptor, it can form stable complexes with enzymes and receptors, thereby modulating their activity. Its cyano group can participate in nucleophilic and electrophilic reactions, influencing its biological activity .

Comparison with Similar Compounds

2-Cyano-3-fluoropyridine: Similar in structure but with a fluorine atom instead of a hydroxyl group.

2-Hydroxypyridine-3-carboxylic acid: Contains a carboxyl group instead of a cyano group.

3-Amino-2-hydroxypyridine: Contains an amino group instead of a cyano group

Uniqueness: 2-Cyano-3-hydroxypyridine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and form stable complexes with biological targets makes it a valuable compound in various research and industrial applications.

Biological Activity

2-Cyano-3-hydroxypyridine (C6H4N2O) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity, pharmacological potential, and relevant research findings associated with this compound, including data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a cyano group and a hydroxyl group attached at the 2 and 3 positions, respectively. Its molecular formula is C6H4N2O, and it has a molecular weight of 136.11 g/mol. The compound is soluble in polar solvents, making it amenable for various biological assays.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance, derivatives of pyridine compounds have demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Studies have highlighted the potential anticancer activity of this compound derivatives. These compounds are believed to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways. For example, one study demonstrated that a related compound increased the release of cytochrome c from mitochondria, thereby activating apoptotic pathways in MCF-7 breast cancer cells .

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 25 | MCF-7 | Induces apoptosis via mitochondrial pathway |

3. Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. The compound exhibits the ability to scavenge free radicals, which can mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

Case Study 1: Anticancer Activity in MCF-7 Cells

A recent study explored the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Efficacy

In another investigation, various derivatives of this compound were synthesized and tested for their antimicrobial activity against Lactobacillus species. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating their potential as new antimicrobial agents .

Toxicological Profile

Understanding the safety profile of this compound is critical for its therapeutic applications. Acute toxicity studies conducted on Wistar rats revealed that the compound has an LD50 greater than 300 mg/kg for males and less than 1000 mg/kg for females, indicating moderate toxicity . Furthermore, irritation tests showed mild ocular irritation but no significant dermal sensitization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-3-hydroxypyridine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : A multi-step synthesis approach is often employed, starting from pyridine derivatives. For example, cyano groups can be introduced via nucleophilic substitution or condensation reactions under controlled pH and temperature. Optimization includes adjusting solvent polarity (e.g., dichloromethane ), catalyst selection, and reaction time. Purification via recrystallization or column chromatography (using silica gel) is critical to achieve >95% purity, as demonstrated in structurally similar compounds like 2-amino-3-hydroxypyridine .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the pyridine ring. Infrared (IR) spectroscopy can identify functional groups (e.g., -CN at ~2200 cm⁻¹, -OH at ~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For analogs like 2-amino-3-hydroxypyridine, coupling constants in NMR and hydrogen-bonding patterns in IR are critical benchmarks .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats. Conduct reactions in a fume hood to avoid inhalation. Emergency protocols for skin contact (immediate washing with water) and spill management (neutralization with inert adsorbents) should align with guidelines for pyridine derivatives .

Advanced Research Questions

Q. How does the electronic nature of the cyano and hydroxyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing cyano group deactivates the pyridine ring, directing electrophilic substitutions to specific positions. Computational studies (e.g., DFT calculations) can map electron density distributions. Comparative experiments with 2-amino-3-hydroxypyridine (electron-donating -NH₂) may reveal divergent reactivity patterns .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or IR peaks) for this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent effects or tautomeric equilibria. Use deuterated solvents for NMR consistency and variable-temperature studies to monitor dynamic processes. Cross-validate with X-ray crystallography or 2D NMR techniques (e.g., COSY, HSQC), as applied to analogous compounds .

Q. What strategies are effective for analyzing competing reaction pathways (e.g., hydrolysis vs. nucleophilic attack) in this compound under aqueous conditions?

- Methodological Answer : Kinetic studies (e.g., time-resolved UV-Vis spectroscopy) and isotopic labeling (e.g., ¹⁸O tracking in hydrolysis) can differentiate pathways. Control experiments with pH variations and competitive nucleophiles (e.g., thiols) are recommended, following protocols for chloropyridine derivatives .

Q. How should researchers formulate hypothesis-driven studies on the biological activity of this compound derivatives?

- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. For example, test the compound’s enzyme inhibition potential using in vitro assays (e.g., fluorescence-based kinase screens) and compare results with structurally related molecules like 2-amino-3-hydroxypyridine .

Q. Methodological and Analytical Best Practices

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies of this compound?

- Methodological Answer : Non-linear regression models (e.g., log-logistic curves) can quantify IC₅₀ values. Pairwise comparisons (ANOVA with Tukey’s post-hoc test) are recommended for multi-group analyses. Ensure compliance with ethical guidelines for toxicity testing .

Q. How can researchers address reproducibility challenges in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize protocols using detailed reaction logs (e.g., temperature gradients, stirring rates) and centralized reagent sourcing. Collaborative inter-laboratory validation, as seen in NIST-certified methods , ensures consistency.

Q. What computational tools are most reliable for predicting the physicochemical properties of this compound?

Properties

IUPAC Name |

3-hydroxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVFTOVNAKNVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239324 | |

| Record name | 3-Hydroxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-35-4 | |

| Record name | 3-Hydroxy-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridine-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.